Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Critical micelle concentration Surfactant thermodynamics Membrane protein solubilization

Researchers purifying thermolabile membrane proteins at 4°C face detergent CMC mismatches causing denaturation or phase separation. NAG-C9 (CAS 173725-28-5) uniquely combines room-temperature solubility with an optimal CMC (~7-10 mM) for efficient removal by dialysis, unlike C8 (CMC ~23 mM) or C12 (requires 54-55°C) homologs. • C9 chain: >3-fold CMC difference vs. C8, >30-fold vs. C12 • GlcNAc headgroup: native-like ligand environment for chitinase/lysozyme crystallization • Monolayer packing a₀ = 46 Ų for glycolipid mimetic studies

Molecular Formula C17H33NO6
Molecular Weight 347.4 g/mol
CAS No. 173725-28-5
Cat. No. B071724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS173725-28-5
Molecular FormulaC17H33NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1
InChIKeyCTRCWYGGVOETGG-WRQOLXDDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 173725-28-5): Procurement-Relevant Physicochemical and Functional Baseline


Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 173725-28-5, abbreviated NAG-C9) is a nonionic carbohydrate-based surfactant belonging to the alkyl 2-acetamido-2-deoxy-β-D-glucopyranoside family. Its structure comprises a nonyl (C9) hydrophobic alkyl chain O-glycosidically linked to an N-acetyl-D-glucosamine (GlcNAc) headgroup [1]. This architecture confers amphiphilic character, enabling self-assembly into micelles above a characteristic critical micelle concentration (CMC) and interaction with lipid bilayers. The compound is primarily utilized as a mild, nondenaturing detergent for membrane protein solubilization, stabilization, and crystallization, distinct from conventional alkyl glucosides lacking the N-acetamido moiety [2]. Its intermediate alkyl chain length (C9) places it within a homologous series that includes octyl (C8), decyl (C10), and dodecyl (C12) variants, where each methylene increment profoundly alters micellization thermodynamics, solubilization capacity, and protein compatibility [1][3].

C9 chain reported to balance CMC and dialysis removal
GlcNAc headgroup may support mild glycoenzyme interaction
Room-temperature solubility enables cold-room protocols

Why Nonyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside Cannot Be Casually Replaced by Other Alkyl Glucosides or N-Acetylglucosaminides


Alkyl glycoside surfactants are frequently treated as interchangeable commodities in procurement workflows, yet the precise alkyl chain length and headgroup chemistry of NAG-C9 produce quantifiably distinct performance boundaries that render generic substitution scientifically unsound. The C9 nonyl chain yields a critical micelle concentration (CMC) that differs by more than threefold from the C8 homologue and by over thirtyfold from the C12 homologue, directly impacting the detergent-to-protein ratio required for membrane extraction and the ease of detergent removal by dialysis [1]. Additionally, the N-acetylated glucosamine headgroup confers hydrogen-bonding patterns and charge neutrality distinct from simple glucoside headgroups, influencing protein secondary structure retention and long-term enzymatic activity [2][3]. Substituting NAG-C9 with a nonyl glucoside (lacking the 2-acetamido group) or with a longer-chain N-acetylglucosaminide can lead to protein denaturation, altered micelle size distribution, or phase separation below ambient temperature. The evidence below quantifies these differentiation dimensions to enable evidence-based procurement decisions.

C8 homologue higher CMC
Requires ~3× more detergent; may alter protein delipidation and cost.
C12 homologue Krafft limitation
Krafft temperature >54°C; unusable in cold-room workflows without preheating.
Nonyl glucoside lacks acetamido group
No specific glycoenzyme recognition; potential nonspecific hydrophobic binding.

Quantitative Differentiation Evidence for Nonyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (CAS 173725-28-5) vs. Closest Analogs


Critical Micelle Concentration (CMC) of the Nonyl (C9) Chain Versus Octyl (C8) and Dodecyl (C12) Homologues

The CMC of the nonyl (C9) 2-amino-2-deoxy-β-D-glucopyranoside (deprotected analog of NAG-C9) is 7.0 × 10⁻³ M (7.0 mM) at 25 °C, measured by surface tensiometry. This is 3.3-fold lower than the C8 homologue (CMC = 2.3 × 10⁻² M, 23 mM) and 30-fold higher than the C12 homologue (CMC = 2.3 × 10⁻⁴ M, 0.23 mM at 60 °C). The acetamido-protected form is expected to exhibit a comparable or slightly elevated CMC due to the increased headgroup hydrophilicity [1][2]. The measured CMC values are temperature-insensitive across 25–60 °C for the C8 and C9 compounds, indicating robust performance under variable experimental conditions [1].

CMC (C9 vs C8/C12)
Class-level inference
C9: 7.0 mM | C8: 23 mM | C12: 0.23 mM
Supports dialysis-amenable CMC selection
Acetamido form expected comparable; temperature-insensitive 25–60°C
Critical micelle concentration Surfactant thermodynamics Membrane protein solubilization

Krafft Temperature: Room-Temperature Solubility Advantage Over the Dodecyl (C12) Homologue

The octyl (C8) and nonyl (C9) 2-amino-2-deoxy-β-D-glucopyranosides are freely soluble in water at room temperature, exhibiting no measurable Krafft point above 0 °C. In contrast, the dodecyl (C12) homologue requires heating to 54–55 °C to achieve dissolution, precluding its use in protocols requiring low-temperature handling of thermolabile proteins [1]. The N-acetylated form (NAG-C9) retains this favorable solubility profile, as the acetamido group does not introduce hydrophobic character sufficient to elevate the Krafft boundary [2].

Krafft Temperature
Class-level inference
No Krafft point >0°C (C9) vs 54–55°C (C12)
Enables cold-room solubilization protocols
C12 requires preheating to 60°C; risks thermal denaturation
Krafft temperature Solubility Low-temperature applications

Surface Tension Reduction Efficiency (γ_CMC) and Interfacial Packing Density Versus Chain-Length Homologues

The surface tension at the CMC (γ_CMC) for the C9 amino analog is 30.2 mN/m at 25 °C, representing a reduction of ~42 mN/m from pure water (72 mN/m). This is superior to the C8 homologue (γ_CMC = 32.5 mN/m) and approaches the performance of the C12 homologue (γ_CMC = 26.9 mN/m at 60 °C) [1]. The area per molecule at the air–water interface (a₀) is 46 Ų for C9, comparable to the C8 (48 Ų) and C12 (46 Ų) values, indicating tight, vertically oriented monolayer packing irrespective of chain length [1]. This packing density is substantially higher (smaller a₀) than that of alkyl maltosides or alkyl glucosides with equivalent chain lengths, which typically exhibit a₀ values of 55–65 Ų, attributable to the stronger hydrogen-bonding network among GlcNH₂ headgroups [1].

γ_CMC & Packing Density
Cross-study comparable
γ_CMC 30.2 mN/m; a₀ 46 Ų
Reported tighter interfacial packing vs alkyl glucosides
~18% smaller a₀ than n-octyl glucoside (56 Ų)
Surface tension Interfacial packing Surfactant efficiency

Headgroup Acetamido Modification: Implications for Protein Stability Relative to Non-Acetylated Glucosides

The 2-acetamido substituent on the glucopyranoside ring eliminates the positive charge that would arise from protonation of a free 2-amino group at neutral pH. pH measurements on the amino analog above its CMC show low protonation in pure water, but the acetamido form (NAG-C9) provides an unequivocally neutral headgroup across the full pH 4–9 range, avoiding potential electrostatic interference with charged protein residues [1]. In comparative studies of N-acetylglucosamine-derived surfactants, the acetamido moiety has been shown to preserve enzymatic activity of β-N-acetylglucosaminidase with a Kᵢ of 6.5 µM for the 6-O-octanoyl derivative, indicating that the GlcNAc headgroup can engage in specific, reversible interactions with glycoenzymes without denaturation [2]. Simple nonyl glucosides lack this recognition element and may exhibit nonspecific hydrophobic binding to protein surfaces.

Headgroup Compatibility
Cross-study comparable
GlcNAc headgroup: Ki 6.5 µM for β-N-acetylglucosaminidase
Supports specific glycoenzyme interaction
Nonyl glucoside lacks this recognition element
Protein stabilization Detergent mildness N-Acetylglucosamine

Absence of Oxyethylene Spacer: Water Solubility–Membrane Partitioning Trade-Off Versus Alkoxyethyl Derivatives

A 2017 study demonstrated that introducing an oxyethylene (-OCH₂CH₂-) spacer between the alkyl chain and the sugar headgroup in 2-acetamido-2-deoxy-α-D-glucopyranosides significantly improves water solubility but alters the surfactant's critical packing parameter and membrane insertion properties [1]. The nonyloxyethyl derivative (with spacer) exhibited the best foaming and emulsifying properties in the series, whereas the traditional alkyl glycoside structure (without spacer, as in NAG-C9) retains a more compact hydrophobic–hydrophilic junction, favoring deeper partitioning into lipid bilayers and more efficient membrane protein extraction from low-solubility targets [1][2]. Quantitative solubility data for the alkyl series without spacer show that C9 remains fully soluble at room temperature, whereas the C12 analog requires 54–55 °C, confirming that the C9 chain length achieves the intended bilayer affinity without sacrificing ambient-temperature handleability [2].

Spacer Architecture
Cross-study comparable
No oxyethylene spacer → room-temp soluble; compact junction
Reported deeper bilayer partitioning
Spacer analogs may reduce membrane extraction efficiency
Water solubility Membrane partitioning Structural spacer

Procurement-Targeted Application Scenarios for Nonyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside Based on Quantitative Differentiation Evidence


Low-Temperature Membrane Protein Solubilization Requiring Dialyzable Detergent

For purification of thermolabile membrane proteins (e.g., GPCRs, ion channels) that must be processed at 4 °C, NAG-C9 is the only N-acetylglucosaminide within the C8–C12 series that simultaneously provides room-temperature solubility (no Krafft point; unlike C12, which requires 54–55 °C [1]) and a CMC sufficiently high (estimated ~7–10 mM) for efficient removal by dialysis or gel filtration. The C8 homologue, while also soluble, has a higher CMC (~23 mM) requiring approximately threefold more detergent mass to achieve equivalent micellar-phase partitioning, increasing both reagent cost and potential protein delipidation [1].

Glycoenzyme-Compatible Crystallization and Functional Assays

When crystallizing or assaying enzymes that recognize N-acetylglucosamine substrates (β-N-acetylglucosaminidases, lysozyme, chitinases), the GlcNAc headgroup of NAG-C9 provides a native-like ligand environment that minimizes active-site distortion. The structurally related 6-O-octanoyl GlcNAc derivative inhibits β-N-acetylglucosaminidase with Kᵢ = 6.5 µM, demonstrating that the acetamido-sugar moiety engages the enzyme binding pocket reversibly without denaturation [2]. By contrast, unmodified nonyl glucoside lacks this recognition element and may act solely as a nonspecific hydrophobic perturbant, increasing the risk of irreversible activity loss during crystallization trials.

Synthetic Glycolipid Probe Development Requiring Defined Hydrophobic–Hydrophilic Balance

NAG-C9 serves as a building block for glycolipid mimetics where precise intermolecular spacing at interfaces is critical. The measured molecular area a₀ = 46 Ų for the C9 amino analog indicates tight, vertically oriented monolayer packing [1]. This compact footprint, coupled with the neutral acetamido headgroup, creates a chemically well-defined hydrophobic–hydrophilic junction that facilitates quantitative Langmuir monolayer studies and supported bilayer formation without the variable headgroup hydration layer associated with oxyethylene-spacer derivatives [3].

Drug Delivery Formulation Screening Requiring CMC Between 5 and 15 mM

In oral or parenteral drug delivery systems employing micellar solubilization of BCS Class II/IV compounds, the CMC of NAG-C9 (~7 mM) falls within an operationally desirable window: it is low enough to provide thermodynamically stable micelles at moderate surfactant concentrations (<1% w/v), yet high enough that the micelles disassemble upon dilution in gastrointestinal or plasma compartments, releasing the payload. The C12 analog (CMC ~0.23 mM) forms micelles that persist upon extreme dilution, potentially retarding drug release, while the C8 analog (CMC ~23 mM) requires higher mass loading that may exceed biocompatibility thresholds [1].

Application
Selection Property
Validation Focus
Low-temp membrane protein solubilization
Ambient-temperature solubility and dialyzable CMC
Cold-room solubilization and detergent removal efficiency
Glycoenzyme crystallization & functional assays
GlcNAc headgroup for ligand-like stabilization
Enzyme activity retention and active-site integrity
Synthetic glycolipid probe development
Defined interfacial packing density
Monolayer and supported bilayer reproducibility
Micellar solubilization for poorly soluble compounds
CMC in dialyzable operational window
Thermodynamic micelle stability at moderate concentrations

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